molecular formula C11H16FNO B13314237 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol

1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B13314237
M. Wt: 197.25 g/mol
InChI Key: IHIXHAMAZLJOLN-UHFFFAOYSA-N
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Description

1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol is a secondary alcohol with a propan-2-ol backbone substituted by an aminoethyl group attached to a 3-fluorophenyl ring. This structure is characteristic of β-amino alcohols, a class of compounds often used in pharmaceuticals, particularly β-blockers and anti-inflammatory agents. The fluorine atom at the 3-position of the phenyl ring may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-[1-(3-fluorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H16FNO/c1-8(14)7-13-9(2)10-4-3-5-11(12)6-10/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

IHIXHAMAZLJOLN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC(=CC=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of 3-fluoroacetophenone with ethylamine to form 1-(3-fluorophenyl)ethylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-one.

    Reduction: Formation of 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at adrenergic receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Compounds with halogenated phenyl groups and propan-2-ol backbones are common in medicinal chemistry. Key comparisons include:

Compound Substituent Molecular Weight Key Features Reference
1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol 3-Fluorophenyl 213.7 (estimated) Potential enhanced metabolic stability due to fluorine
1-((4-Chlorophenethyl)amino)propan-2-ol 4-Chlorophenyl 213.7 Chlorine increases lipophilicity; used as an impurity in Lorcaserin synthesis
2-[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol 3-Fluorophenyl-triazole 221.23 Triazole ring introduces planar rigidity; differs in biological targeting
  • Fluorine’s electron-withdrawing effect could also influence electronic interactions in biological systems.

β-Blockers with Propanolamine Structures

Several β-blockers share the propan-2-olamine motif but differ in aromatic substituents:

Compound Aromatic Group Molecular Weight β1/β2 Selectivity Key Use Reference
Carvedilol Carbazol-4-yloxy, methoxyphenoxy 406.5 Non-selective Hypertension, CHF
Nadolol Naphthalen-1-yloxy 309.4 Non-selective Hypertension
Target Compound 3-Fluorophenyl 213.7 Unknown Research interest
  • Structural Differences: Carvedilol’s carbazole and methoxyphenoxy groups confer dual α1/β-blocking activity, while the target compound’s simpler fluorophenyl group may limit receptor interactions. Nadolol’s naphthalenyloxy group enhances hydrophobicity, affecting membrane permeability .

Anti-Inflammatory Diarylpropanes

Diarylpropanes with propan-2-ol moieties (e.g., compounds from Myristica fragrans) exhibit anti-inflammatory activity via NO inhibition:

Compound (from ) Structure IC50 (NO Inhibition) Reference
1-(3′,4′-dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane Diarylpropane with dihydroxy/methoxy groups 4.00 µM
Target Compound Fluorophenyl-amino-propanol Not reported
  • Activity Insights: While the target compound lacks diarylpropane’s dual aromatic rings, its fluorophenyl group may modulate anti-inflammatory pathways differently. The absence of phenolic hydroxyls in the target compound could reduce antioxidant activity compared to ’s analogs .

Substitutions Impacting Pharmacokinetics

  • Methoxy vs. Fluoro Groups : Methoxy-substituted compounds (e.g., Carvedilol EP Impurity-A, MW 629.74 ) exhibit higher molecular weights and altered solubility. Fluorine’s smaller size and electronegativity may improve blood-brain barrier penetration compared to bulkier methoxy groups.

Biological Activity

1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol, commonly referred to as a derivative of phenylpropanolamine, is an organic compound with significant biological activity. Its structure features a propan-2-ol moiety linked to an amino group and a substituted phenyl ring, which contributes to its pharmacological properties. This article explores the biological activities associated with this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12FNOC_9H_{12}FNO, with a molecular weight of approximately 171.20 g/mol. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and may influence its receptor binding characteristics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its role as a potential therapeutic agent. Notably, it has been investigated for:

  • Antimicrobial Activity : Studies have demonstrated that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Effects : Preliminary research indicates that it may possess cytotoxic properties against cancer cell lines, particularly in breast cancer models.
  • Receptor Interactions : The compound has shown the capability to modulate receptor activity, influencing biochemical pathways involved in various physiological processes.

Antimicrobial Activity

A study evaluating the antimicrobial effects of similar compounds highlighted that derivatives of phenylpropanolamine displayed moderate to good activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The specific mechanisms appear to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Cytotoxicity Studies

Research involving MCF-7 breast cancer cells illustrated that compounds structurally related to this compound exhibited significant cytotoxicity. The MTT assay results indicated that these compounds could induce apoptosis in cancer cells while showing minimal toxicity to normal cells . The addition of tertiary amine side chains was found to enhance cytotoxic effects, making this compound a candidate for further development in anticancer therapies.

Receptor Binding Studies

The interaction of this compound with adrenergic receptors has been documented, suggesting its potential role as a modulator in neurotransmitter systems. This interaction could lead to therapeutic applications in managing conditions like hypertension or attention deficit hyperactivity disorder (ADHD) .

Case Studies

Several case studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activity. Compounds with similar structures showed promising results in inhibiting cancer cell proliferation and modulating receptor activity .
  • Comparative Studies : In comparative studies with established drugs like Tamoxifen, certain derivatives demonstrated superior cytotoxicity against MCF-7 cells while maintaining lower toxicity levels in normal cells, indicating a favorable therapeutic index .

Data Tables

Compound NameMolecular FormulaBiological ActivityReference
This compoundC₉H₁₂FNOAntimicrobial, Cytotoxic
TamoxifenC₁₈H₁₈ClNOAnticancer
3-FluoroethamphetamineC₉H₁₃FNOCNS stimulant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis can involve reductive amination of 3-fluorophenylacetone with 2-aminopropanol. Hydrogenation using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) under controlled pH (e.g., acetic acid buffer) is critical to optimize yield and minimize side reactions. Post-reduction steps may include purification via column chromatography (silica gel, eluent: dichloromethane/methanol) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. THF) to improve intermediate stability.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H/13C NMR to confirm the presence of the 3-fluorophenyl group (δ ~6.8–7.4 ppm for aromatic protons) and the chiral amino alcohol moiety (δ ~1.2–3.5 ppm). 19F NMR can validate fluorine substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion [M+H]+ and fragmentation patterns.
  • IR : Peaks at ~3300 cm−1 (N-H stretch) and ~1050 cm−1 (C-F stretch) .

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy (similar to structurally related compounds in and ).
  • Store in airtight containers at 2–8°C to prevent degradation. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to resolve enantiomers?

  • Methodology :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Compare retention times to commercial standards (e.g., (R)- and (S)-enantiomers) .
  • Biological Assays : Test enantiomers in receptor-binding assays (e.g., β-adrenergic receptors) to assess selectivity. Fluorine’s electronegativity may enhance binding affinity in specific stereochemical configurations .

Q. What in vitro models are suitable for assessing the compound’s pharmacological potential?

  • Methodology :

  • Cardiovascular Models : Isolated rat aorta or cardiomyocyte cultures to evaluate vasodilation or β-blocker activity. Measure cAMP levels via ELISA to link activity to adrenergic pathways .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound and metabolites .

Q. How can conflicting data in solubility and stability studies be addressed methodologically?

  • Methodology :

  • Solubility : Perform phase-solubility studies in buffers (pH 1–10) and surfactants (e.g., Tween-80). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Accelerated stability testing (40°C/75% RH) with periodic HPLC analysis. Identify degradation products via MS/MS and adjust formulation (e.g., lyophilization for hygroscopic compounds) .

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